二丁基锡

概述

描述

Dibutyltin is an organotin compound that is commonly used as a catalyst in organic synthesis . It is used mainly in organic synthesis .

Synthesis Analysis

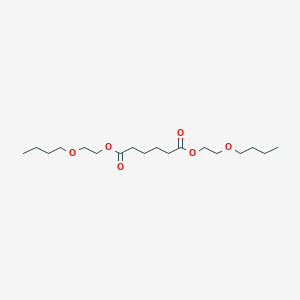

Dibutyltin compounds have been synthesized through various methods. For instance, dibutyltin (IV) oxide has been used for the formation of carbon-carbon bonds through coupling reactions and in the preparation of esters from carboxylic acids and alcohols . In another example, dibutyltin (IV) complexes were synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands .

Molecular Structure Analysis

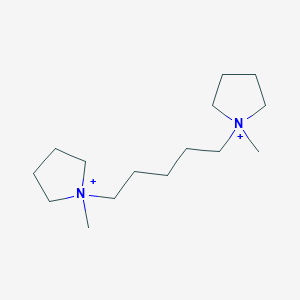

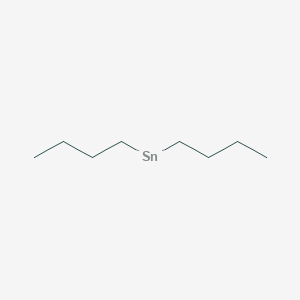

Dibutyltin compounds are a group of chemicals comprised of a tin atom directly connected to two butyl groups . The molecular geometry at tin is tetrahedral . The oxygen atoms of the carbonyl groups are weakly bonded to the tin atom .

Chemical Reactions Analysis

Dibutyltin (IV) complexes were synthesized by the reaction of either dibutyltin (IV) oxide or dibutyltin (IV) dichloride with azo-carboxylic acid ligands . Dibutyltin compounds are also used as catalysts for condensation of special silicones .

Physical And Chemical Properties Analysis

Dibutyltin compounds are solid (powder) or liquid, and the color varies from white to yellow. They are difficult to ignite, substantially insoluble in water, and substantially non-volatile .

科学研究应用

DBT 用于制造聚氯乙烯 (PVC) 塑料、建筑材料和医疗设备。它通过 PPARγ 依赖性途径诱导人类和小鼠多能间充质基质干细胞中的脂质积累,从而充当肥胖原,导致小鼠脂肪储存增加和葡萄糖耐受不良 (Chamorro-Garcia 等,2018).

体外接触 DBT 会影响大鼠未成熟的莱迪格细胞功能,通过干扰 CYP11A1 和 3β-HSD1 的表达和酶活性来抑制雄激素生物合成 (Li 等,2021).

与其他有机锡相比,DBT 在聚集脑细胞培养物中引起神经毒性,影响髓鞘含量和胆碱能神经元,具有不同的毒理学模式 (Eskes 等,1999).

它表现出促氧化特性,并被真菌菌株 Metarhizium robertsii 有效消除,该菌株可以在雌酮或 17β-雌二醇等天然雌激素的影响下降低 DBT 水平 (Siewiera 等,2017).

DBT 通过线粒体依赖性途径诱导大鼠嗜铬细胞瘤 (PC12) 细胞凋亡。它的神经毒性作用可以被壳聚糖减弱,这表明了潜在的治疗方法 (Wang 等,2016).

DBT 的纳摩尔浓度会抑制配体与糖皮质激素受体 (GR) 的结合及其转录活性,有可能破坏代谢功能和免疫调节 (Gumy 等,2008).

在 3T3-L1 前脂肪细胞中,DBT 通过 PPARγ 诱导脂肪生成并抑制炎症基因。它对 PPARγ/RXRα 的部分激动剂作用以及对炎症和胰岛素抵抗的影响值得进一步研究 (Milton 等,2017).

DBT 改变免疫细胞产生促炎细胞因子白介素 (IL) 1β 和 IL-6,可能影响类风湿性关节炎和癌症等病理 (Sushak 等,2020).

安全和危害

Dibutyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage. They may cause respiratory irritation and are fatal if inhaled. They are suspected of causing genetic defects and may damage fertility or the unborn child. They also cause damage to organs through prolonged or repeated exposure .

未来方向

Future research directions may include the development of biobased vitrimers, which are a unique solution to address the issue of polymer network end-of-life by enabling reprocessability while maintaining good thermomechanical properties and solvent resistance . Another area of interest is the impact of environmental obesogens, including dibutyltin, on health and obesity susceptibility .

属性

IUPAC Name |

dibutyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOHIQLKSOJJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

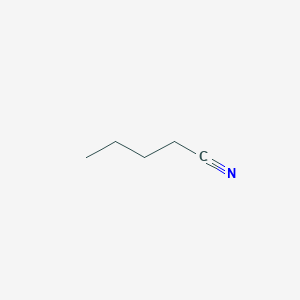

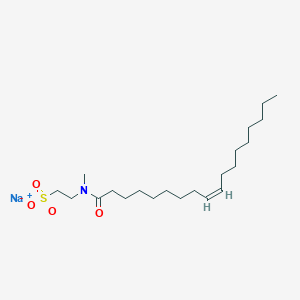

CCCC[Sn]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyltin | |

CAS RN |

1002-53-5 | |

| Record name | Dibutylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。